1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one
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Overview
Description
1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one is a synthetic organic compound characterized by its unique structure, which includes benzyl and benzyloxy groups attached to a diiodopyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the iodination of a pyridinone precursor followed by benzylation and benzyloxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The diiodo groups in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Known for its applications as a corrosion inhibitor and in medicinal chemistry.
1-Benzyl-4-(benzyloxy)methyl-1H-1,2,3-triazole: Studied for its corrosion inhibition properties and potential biological activities.
Uniqueness: 1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one is unique due to the presence of diiodo groups on the pyridinone ring, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
920490-95-5 |
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Molecular Formula |
C19H15I2NO2 |
Molecular Weight |
543.1 g/mol |
IUPAC Name |
1-benzyl-3,5-diiodo-4-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C19H15I2NO2/c20-16-12-22(11-14-7-3-1-4-8-14)19(23)17(21)18(16)24-13-15-9-5-2-6-10-15/h1-10,12H,11,13H2 |
InChI Key |
KPQOUQUKAVJLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=C(C2=O)I)OCC3=CC=CC=C3)I |
Origin of Product |
United States |
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